molecular formula C19H17N3O5 B556348 AC-Trp-onp CAS No. 14009-92-8

AC-Trp-onp

Cat. No.: B556348
CAS No.: 14009-92-8
M. Wt: 367.4 g/mol
InChI Key: QCLCPFXPLVJTLB-SFHVURJKSA-N
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Description

Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester: , commonly known as AC-Trp-onp, is a synthetic compound used primarily in biochemical research. It is a derivative of tryptophan, an essential amino acid, and is characterized by the presence of an acetyl group and a 4-nitrophenyl ester moiety. This compound is often utilized as a substrate in enzymatic studies, particularly those involving proteases like chymotrypsin .

Mechanism of Action

Target of Action

AC-Trp-onp, also known as Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester , is primarily targeted by the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated. The role of chymotrypsin is to cleave peptide bonds, facilitating the breakdown of proteins into smaller peptides or individual amino acids, which can then be absorbed by the body .

Mode of Action

This compound interacts with chymotrypsin in a process known as hydrolysis . In this process, a water molecule is used to break a bond, specifically the peptide bond in this case. The hydrolysis of this compound by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol .

Biochemical Pathways

The product of this reaction, acetyltryptophan, is involved in thetryptophan metabolism pathway . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

The hydrolysis of this compound by chymotrypsin is a key step in its metabolism . The resulting products, acetyltryptophan and 4-nitrophenol, would then be subject to further metabolism or excretion.

Result of Action

The hydrolysis of this compound by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol . Acetyltryptophan can be further metabolized in the tryptophan metabolic pathways, potentially influencing various physiological functions . The other product, 4-nitrophenol, is a compound often used in the synthesis of dyes and as a pH indicator.

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the activity of chymotrypsin, the enzyme that targets this compound, is affected by factors such as pH and temperature. Optimal chymotrypsin activity is observed at a slightly alkaline pH (around 8), and its activity decreases significantly under acidic or strongly alkaline conditions . Similarly, chymotrypsin activity can be influenced by temperature, with optimal activity typically observed at body temperature (37°C).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester typically involves the acetylation of L-tryptophan followed by esterification with 4-nitrophenol. The process can be summarized as follows:

Industrial Production Methods: While the industrial production methods for Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester are not extensively documented, the process generally follows the same synthetic routes as described above, with optimization for large-scale production. This may involve the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically performed using aqueous solutions of sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis).

    Enzymatic Cleavage: Conducted in buffered solutions at physiological pH, often using phosphate-buffered saline (PBS).

Major Products Formed:

Scientific Research Applications

Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

Comparison with Similar Compounds

Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester can be compared with other similar compounds such as:

Uniqueness: The presence of the tryptophan moiety in Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester makes it particularly useful for studying enzymes that specifically interact with tryptophan residues. This specificity can provide more detailed insights into the enzyme’s mechanism of action and substrate preferences .

Properties

IUPAC Name

(4-nitrophenyl) (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLCPFXPLVJTLB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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